molecular formula C16H21N3O2 B14886208 Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate

Cat. No.: B14886208
M. Wt: 287.36 g/mol
InChI Key: UBXXWLCWRGUSDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with a cyano(phenyl)methylating agent. The reaction is usually carried out under mild conditions, using solvents such as methanol or dichloromethane, and may require the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-((cyano(phenyl)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the cyano(phenyl)methyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-[[cyano(phenyl)methyl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-13(11-19)18-14(9-17)12-7-5-4-6-8-12/h4-8,13-14,18H,10-11H2,1-3H3

InChI Key

UBXXWLCWRGUSDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=CC=C2

Origin of Product

United States

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